2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate
Overview
Description
Inhibitor of KIAA1363 (or AADACL1)
KIAA1363 is a 2-acetyl monoacylglyceryl ether (MAGE) hydrolase that is upregulated in aggressive cancers from various tissues. The enzyme catalyzes the hydrolysis of the 2-acetyl MAGE to MAGE and serves as a central enzyme in the PAF and LPA signaling network. AS 115 is a potent and selective inactivator of KIAA1363, displaying an IC50 value of 150 nM when tested as a racemic mixture in the invasive ovarian cancer cell line SKOV3. Treatment of SKOV3 cells with 10 µM AS-115 for 4 hours significantly reduced the formation of MAGE, alkyl-lysophosphatidylcholine, and alkyl-lysophosphatidic acid. The activity of the individual enantiomers of AS 115, i.e. (+)-AS 115 and (−)-AS 115, has not been determined.
Scientific Research Applications
Chemical Synthesis and Intermediates
2-Fluorophenyl derivatives, similar to the compound , are often utilized as intermediates in the synthesis of various biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a notable intermediate used in the synthesis of omisertinib (AZD9291), a medication used for the treatment of specific types of non-small cell lung cancer (Zhao et al., 2017). Another study discussed the directed lithiation of similar carbamate compounds, which, after reacting with various electrophiles, yield high yields of corresponding substituted products, highlighting the compound's role in chemical synthesis (Smith et al., 2013).
Insect Pest Control
In the realm of agriculture and pest control, derivatives of 2-Fluorophenyl carbamates have been studied for their use as insect hormonogenic compounds (juvenogens). These compounds show promise in the field of insect pest control, signifying their potential application in developing more effective and perhaps environmentally friendly pesticides (Wimmer et al., 2007).
Organic Chemistry and Polymer Synthesis
In organic chemistry and materials science, compounds structurally similar to 2-Fluorophenyl carbamates are used in synthesizing novel organic compounds and polymers. For instance, studies have involved the synthesis of novel trisubstituted ethylenes, including fluoro, methyl, and methoxy ring-disubstituted phenylcyanoacrylates, showcasing the versatility of these compounds in creating new materials with potential applications in various industries (Awadallah et al., 2021).
Mechanism of Action
This compound is an inhibitor of KIAA1363 (or AADACL1), a 2-acetyl monoacylglyceryl ether (MAGE) hydrolase that is upregulated in aggressive cancers from various tissues.
Properties
IUPAC Name |
(2-fluorophenyl) N-[2-[[2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FNO4/c1-2-3-13-25-15-17-8-4-5-9-18(17)16-26-14-12-23-21(24)27-20-11-7-6-10-19(20)22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYXSHZANWPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CCCCC1COCCNC(=O)OC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647856 | |
Record name | 2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926657-43-4 | |
Record name | 2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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